2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid
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Overview
Description
2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid is a complex organic compound with the molecular formula C23H20N2O4 and a molecular weight of 388.42 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include multiple aromatic rings and amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylaniline with phosgene to form an intermediate isocyanate, which then reacts with aniline to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic intermediates like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({3-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid
- 2-({3-[(Propylanilino)carbonyl]anilino}carbonyl)-benzoic acid
- 2-({3-[(Butylanilino)carbonyl]anilino}carbonyl)-benzoic acid
Uniqueness
2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific ethyl group substitution, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl group substitutions .
Properties
IUPAC Name |
2-[[3-[ethyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLIRHNCKMGLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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